

Ferric Bromide (FeBr₃): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *iron(III)bromide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Ferric Bromide (FeBr₃). It includes key data, detailed experimental protocols for its synthesis, purification, and analysis, and visualizations of its catalytic mechanism and experimental workflows. This document is intended to serve as a critical resource for professionals utilizing FeBr₃ in research, development, and pharmaceutical applications.

Physical Properties

Ferric Bromide is a red-brown, odorless, crystalline solid.^[1] It is a hygroscopic substance, readily absorbing moisture from the atmosphere.^{[2][3]} Due to its sensitivity to air, light, and moisture, it should be handled and stored under an inert, dry atmosphere.^{[4][5]}

Table 1: Physical and Thermodynamic Properties of FeBr₃

Property	Value	References
Molecular Formula	FeBr ₃	[1]
Molecular Weight	295.56 g/mol	[1] [6] [7]
Appearance	Red-brown / Dark brown crystalline solid or powder	[1] [3] [8] [9]
Odor	Odorless	[1] [9]
Density	4.50 g/cm ³	[1] [3] [10]
Melting Point	200 °C (decomposes)	[1] [2] [8] [9]
Boiling Point	Decomposes above 200 °C	[1]
Crystal Structure	Trigonal, hR24	[1]
Space Group	R-3, No. 148	[1]
Hygroscopicity	Highly hygroscopic	[2] [3] [4]

Table 2: Solubility of FeBr₃

Solvent	Solubility	Notes	References
Water	Highly soluble	Dissolves to give acidic solutions. The aqueous solution can crystallize as the dark green hexahydrate, $\text{FeBr}_3 \cdot 6\text{H}_2\text{O}$.	[1][2][10][11]
Ethanol	Soluble	---	[2][8][12]
Diethyl Ether	Soluble	---	[2][8][12]
Acetic Acid	Soluble	---	[13]
Acetonitrile	Soluble	---	[2]
Nonpolar Organic Solvents	Generally insoluble	---	[10]

Chemical Properties and Reactivity

The primary chemical characteristic of Ferric Bromide is its nature as a strong Lewis acid, stemming from the electron-deficient iron(III) center.[3][14] This property makes it an effective catalyst in a variety of organic reactions.

Key Chemical Reactions:

- Lewis Acid Catalysis:** FeBr_3 is widely used as a catalyst for the electrophilic aromatic substitution, particularly the bromination of aromatic compounds like benzene.[1][15][16] It functions by polarizing the Br-Br bond in bromine (Br_2), making one bromine atom more electrophilic and susceptible to attack by the aromatic ring.[14][17] It also catalyzes Friedel-Crafts acylation and alkylation reactions.[15]
- Oxidation:** Ferric bromide can act as a mild oxidant in organic synthesis, for instance, in the conversion of alcohols to ketones.[1][14]
- Thermal Decomposition:** When heated to temperatures above 200 °C, FeBr_3 decomposes into ferrous bromide (FeBr_2) and bromine gas (Br_2).[1][12][15]

- Stability: FeBr_3 is less stable than its chlorine analogue, ferric chloride (FeCl_3), and will slowly decompose upon exposure to air and light, releasing bromine.[\[1\]](#)[\[4\]](#) The corresponding iron(III) iodide is unstable as the Fe^{3+} ion oxidizes the iodide ion.[\[15\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the laboratory-scale synthesis, purification, and analysis of Ferric Bromide. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of Anhydrous Ferric Bromide

Anhydrous FeBr_3 can be prepared by the direct reaction of iron metal with elemental bromine.[\[15\]](#) The reaction is highly exothermic and involves hazardous materials; therefore, extreme caution is necessary.

Materials and Equipment:

- Reduced iron powder (fine mesh)
- Anhydrous liquid bromine (Br_2)
- Three-neck round-bottom flask
- Dropping funnel
- Condenser with a drying tube (filled with CaCl_2)
- Heating mantle
- Inert gas supply (Nitrogen or Argon)
- Schlenk line or glove box for handling the final product

Methodology:

- **Apparatus Setup:** Assemble a three-neck flask with a dropping funnel in one neck, a condenser (topped with a drying tube) in the central neck, and an inert gas inlet in the third neck. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any moisture.
- **Reaction Initiation:** Place 11.2 g (0.20 mol) of fine iron powder into the reaction flask. Gently flush the system with inert gas.
- **Bromine Addition:** Carefully charge the dropping funnel with 48.0 g (15.4 mL, 0.30 mol) of anhydrous liquid bromine. Caution: Bromine is highly corrosive and toxic. Handle only in a fume hood with appropriate PPE.
- **Reaction:** Slowly add the bromine dropwise to the iron powder with gentle swirling. The reaction is exothermic and will initiate spontaneously. Control the addition rate to maintain a gentle reflux.
- **Completion:** After the addition is complete, gently heat the mixture to 150-200 °C for 1-2 hours to ensure the reaction goes to completion and to drive off any excess bromine.
- **Isolation:** Once the reaction is complete and the flask has cooled to room temperature under an inert atmosphere, the dark, crystalline FeBr_3 product can be isolated. Due to its hygroscopic nature, the product should be transferred and stored in a glove box or under an inert atmosphere.

Purification by Vacuum Sublimation

FeBr_3 can be effectively purified by sublimation under reduced pressure, which separates the volatile FeBr_3 from non-volatile impurities.[\[5\]](#)[\[8\]](#)

Materials and Equipment:

- Crude Ferric Bromide
- Sublimation apparatus (with a cold finger condenser)
- High-vacuum pump
- Heating mantle or oil bath

- Schlenk line or glove box

Methodology:

- Apparatus Preparation: Ensure the sublimation apparatus is completely clean and dry. Lightly grease the joints to ensure a good vacuum seal.
- Sample Loading: In a glove box or under a positive pressure of inert gas, load the crude FeBr_3 into the bottom of the sublimation apparatus.
- Assembly and Evacuation: Assemble the apparatus, inserting the cold finger. Attach the apparatus to a high-vacuum line via thick-walled tubing and evacuate the system. A good vacuum is essential for sublimation at a lower temperature.
- Cooling: Once a high vacuum is achieved, begin circulating a coolant (e.g., cold water or a cryogen) through the cold finger.
- Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be raised slowly. FeBr_3 typically sublimes at temperatures between 130-200 °C under vacuum.
- Collection: The pure FeBr_3 will deposit as dark, shiny crystalline plates on the cold finger.[\[2\]](#) Continue heating until no more solid sublimes.
- Isolation: Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum. Then, carefully vent the system with a dry, inert gas. Disassemble the apparatus inside a glove box to scrape the purified crystals from the cold finger.

Analysis by EDTA Titration for Iron(III) Content

The purity of a FeBr_3 sample can be assessed by determining its iron content via complexometric titration with ethylenediaminetetraacetic acid (EDTA). Iron(III) forms a stable complex with EDTA at low pH.[\[17\]](#)

Materials and Equipment:

- FeBr_3 sample (accurately weighed)

- Standardized 0.1 M Na₂EDTA solution
- Buffer solution (pH 2.0, e.g., Citric acid/NaCl/HCl buffer)
- Potentiometric titrator with a platinum indicator electrode or a suitable colorimetric indicator.
- Burette, pipette, beakers, and volumetric flasks.
- Deionized water

Methodology:

- **Sample Preparation:** Accurately weigh approximately 0.5 g of the FeBr₃ sample into a 150 mL beaker. Dissolve the sample in 50 mL of deionized water.
- **pH Adjustment:** Add 10 mL of the pH 2.0 buffer solution to the sample solution. If necessary, adjust the pH to 2.0 using dilute HCl or NaOH. Make up the total volume to approximately 80 mL with deionized water.
- **Titration Setup:** Rinse and fill a burette with the standardized 0.1 M EDTA solution. If using a potentiometric titrator, place the platinum electrode into the sample solution.
- **Titration:** Titrate the FeBr₃ solution with the EDTA solution. The endpoint is detected as a significant potential change at the equivalence point (potentiometric method).
- **Calculation:** The percentage of iron in the sample can be calculated using the following formula:

$$\% \text{ Fe} = (V_{\text{EDTA}} \times M_{\text{EDTA}} \times MW_{\text{Fe}}) / (m_{\text{sample}}) \times 100$$

Where:

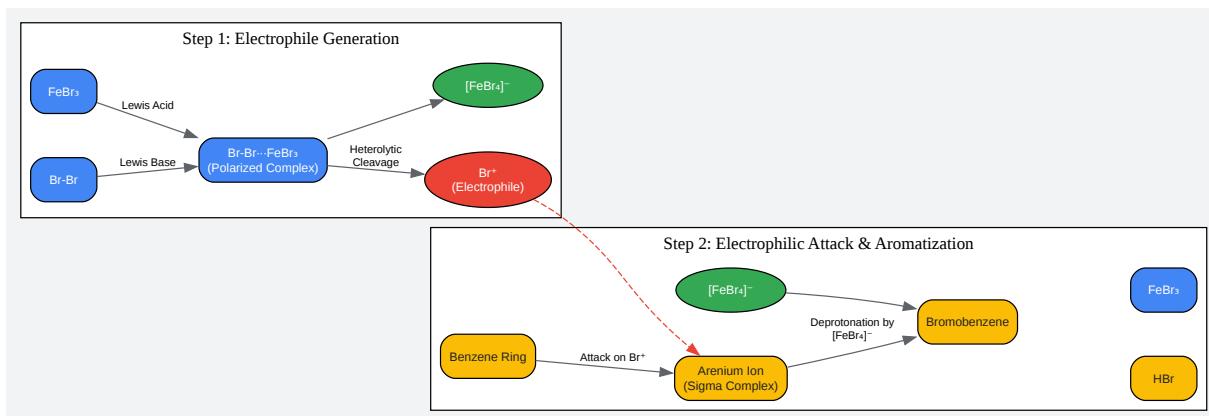
- V_{EDTA} = Volume of EDTA solution used (L)
- M_{EDTA} = Molarity of EDTA solution (mol/L)
- MW_{Fe} = Molar mass of iron (55.845 g/mol)

- m_{sample} = mass of the FeBr_3 sample (g)

Visualizations

Catalytic Mechanism in Electrophilic Aromatic Bromination

Ferric bromide is a quintessential Lewis acid catalyst used to activate bromine for the electrophilic substitution of aromatic rings. The mechanism involves the polarization of the bromine molecule to create a potent electrophile, which is then attacked by the electron-rich aromatic ring.

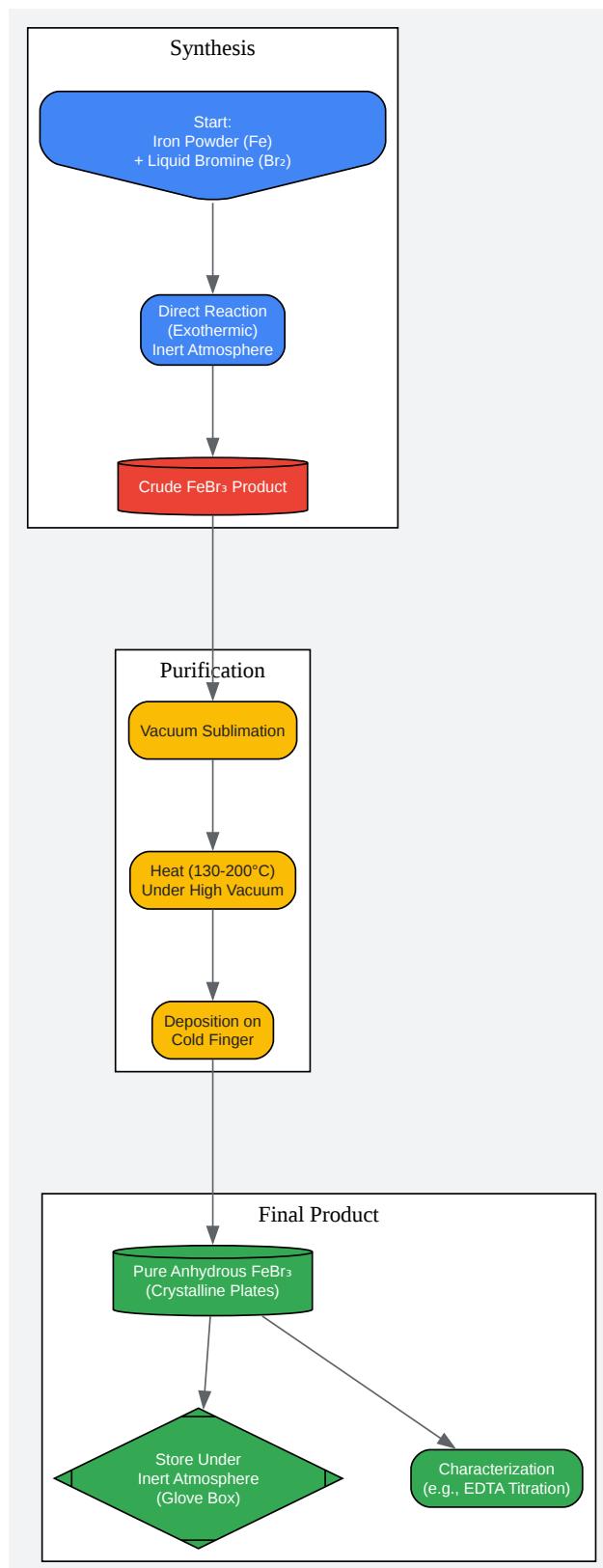


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Caption: Mechanism of FeBr_3 -catalyzed bromination of benzene.

Experimental Workflow: Synthesis and Purification

The production of high-purity, anhydrous Ferric Bromide requires careful execution of synthesis and purification steps under controlled atmospheric conditions to prevent decomposition and hydrolysis.



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Caption: Workflow for the synthesis and purification of FeBr_3 .

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